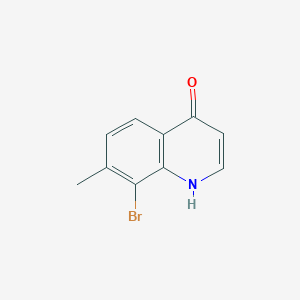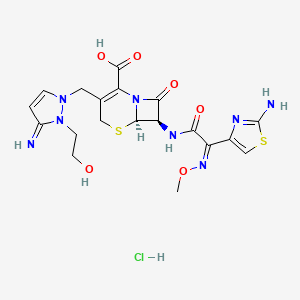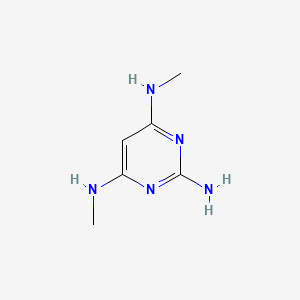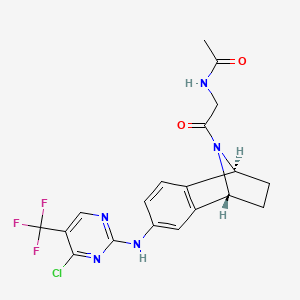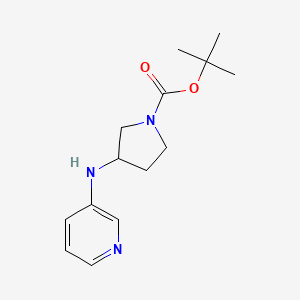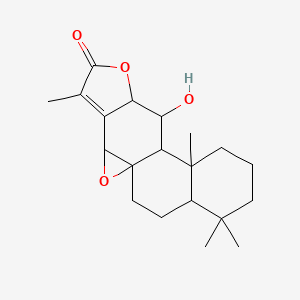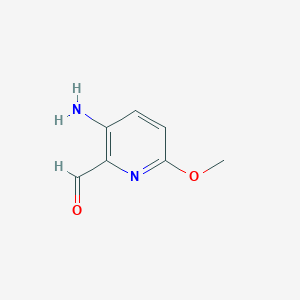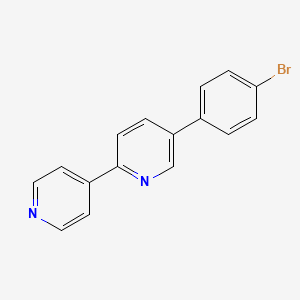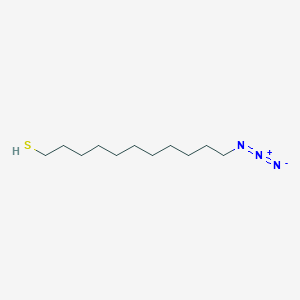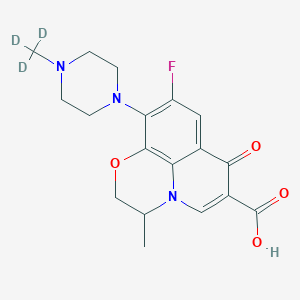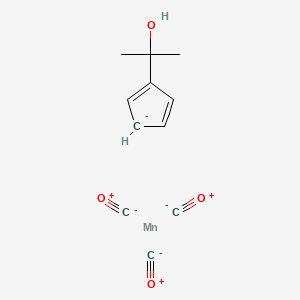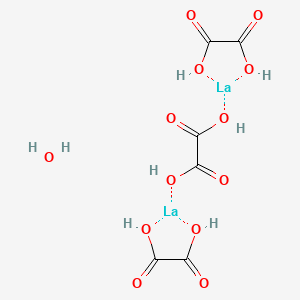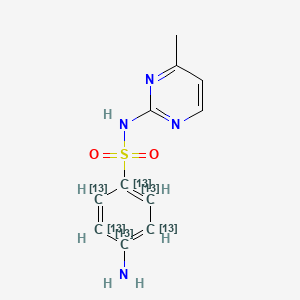
六氯合锇(IV)酸钠水合物
描述
Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the chemical formula Na2OsCl6·H2O . It is a red solid and is the disodium salt of the osmium(VI) complex [OsCl6]2−. This compound is notable for its use in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Hydration Reaction: The anhydrous form of sodium hexachloroosmate can be hydrated by adding water to the compound under controlled conditions.
Industrial Production Methods: The industrial production of sodium hexachloroosmate(IV) hydrate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process typically includes the use of high-purity reagents and precise temperature control to achieve the desired product.
Types of Reactions:
Oxidation: Sodium hexachloroosmate(IV) hydrate can undergo oxidation reactions to form higher oxidation state osmium compounds.
Reduction: Reduction reactions can reduce the osmium in the compound to lower oxidation states.
Substitution: Substitution reactions can replace chlorine atoms in the compound with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various ligands can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state osmium compounds.
Reduction Products: Lower oxidation state osmium compounds.
Substitution Products: Osmium complexes with different ligands.
科学研究应用
Sodium hexachloroosmate(IV) hydrate is used in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other osmium compounds and complexes.
Biology: It is used in studies involving osmium staining for electron microscopy.
Medicine: Research into its potential use as a therapeutic agent is ongoing.
Industry: It is utilized in catalysis and material science research.
作用机制
Target of Action
Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the formula Na2OsCl6 . It is the disodium salt of the osmium(VI) complex [OsCl6]2−
Mode of Action
The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325(3) Å, as established by X-ray crystallography . The compound is paramagnetic, with a low-spin d2 configuration . .
Biochemical Pathways
Sodium hexachloroosmate(IV) hydrate is used as an intermediate and catalyst in organic synthesis . It is also used to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand
生化分析
Biochemical Properties
Sodium hexachloroosmate(IV) hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating redox reactions due to its osmium center. The compound’s ability to undergo oxidation-reduction reactions makes it valuable in biochemical assays where it can act as an electron transfer agent. Sodium hexachloroosmate(IV) hydrate interacts with biomolecules such as cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting metabolic pathways .
Cellular Effects
The effects of sodium hexachloroosmate(IV) hydrate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium hexachloroosmate(IV) hydrate can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Additionally, the compound’s interaction with DNA and RNA polymerases can affect gene transcription and expression .
Molecular Mechanism
At the molecular level, sodium hexachloroosmate(IV) hydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, sodium hexachloroosmate(IV) hydrate can inhibit the activity of certain oxidoreductases by binding to their metal centers, thereby preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and modulation of oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hexachloroosmate(IV) hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Sodium hexachloroosmate(IV) hydrate is sensitive to air and moisture, which can lead to its gradual degradation. Over extended periods, this degradation can reduce its efficacy as a catalyst or inhibitor in biochemical assays. Long-term studies have shown that prolonged exposure to sodium hexachloroosmate(IV) hydrate can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of sodium hexachloroosmate(IV) hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, sodium hexachloroosmate(IV) hydrate can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
Sodium hexachloroosmate(IV) hydrate is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of xenobiotics and endogenous compounds. The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation can impact cellular energy production, detoxification processes, and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, sodium hexachloroosmate(IV) hydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metalloproteins, facilitating its transport across cellular membranes and its localization within specific cellular compartments. This distribution is crucial for its biochemical activity, as it ensures that sodium hexachloroosmate(IV) hydrate reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of sodium hexachloroosmate(IV) hydrate is essential for its function. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows sodium hexachloroosmate(IV) hydrate to exert its effects on specific cellular processes, such as oxidative phosphorylation or protein folding. Understanding its subcellular distribution is key to elucidating its mechanism of action and optimizing its use in biochemical applications .
相似化合物的比较
Sodium hexachloroplatinate(IV) hydrate: Similar in structure but contains platinum instead of osmium.
Sodium hexachloroiridate(IV) hydrate: Contains iridium instead of osmium.
Uniqueness: Sodium hexachloroosmate(IV) hydrate is unique due to its osmium(VI) center, which imparts distinct chemical and physical properties compared to its platinum and iridium counterparts.
This comprehensive overview provides a detailed understanding of sodium hexachloroosmate(IV) hydrate, its preparation, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
disodium;hexachloroosmium(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWAUXOSHGRPF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Na2OOs | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746596 | |
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-17-8 | |
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Sodium hexachloroosmate(IV) hydrate in the synthesis of organometallic compounds, particularly those featured in the research paper?
A1: Sodium hexachloroosmate(IV) hydrate often serves as a starting material for synthesizing various osmium compounds, including organometallic complexes. While the abstract doesn't explicitly detail the synthetic route, it's likely that Sodium hexachloroosmate(IV) hydrate is a precursor to the final octamethylmetallocenes of osmium. [] This is because Sodium hexachloroosmate(IV) hydrate provides a source of osmium in a readily reactive form for further chemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


